molecular formula C15H10F2 B8163533 4-(Difluoromethyl)-4'-ethynyl-1,1'-biphenyl

4-(Difluoromethyl)-4'-ethynyl-1,1'-biphenyl

Cat. No.: B8163533
M. Wt: 228.24 g/mol
InChI Key: ANDNVRFPLYYRJK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl is an organic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl typically involves the introduction of the difluoromethyl group and the ethynyl group onto the biphenyl core. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-formed biphenyl structure. This can be achieved through various metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . The ethynyl group can be introduced through Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Comparison with Similar Compounds

4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)-4’-ethynyl-1,1’-biphenyl: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-4’-vinyl-1,1’-biphenyl: Similar structure but with a vinyl group instead of an ethynyl group.

Properties

IUPAC Name

1-(difluoromethyl)-4-(4-ethynylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h1,3-10,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDNVRFPLYYRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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